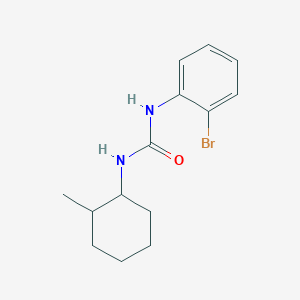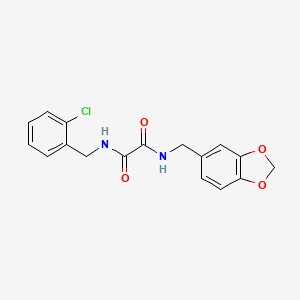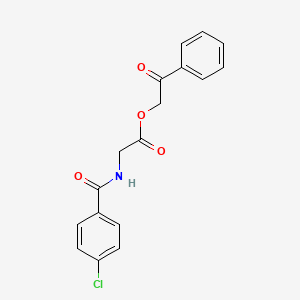![molecular formula C20H20N4OS B4708880 1-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine](/img/structure/B4708880.png)
1-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine
Overview
Description
1-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a piperazine derivative that has been synthesized using various methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine is not fully understood. However, studies have shown that the compound acts as a modulator of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. The compound has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9. In addition, the compound has been shown to exhibit analgesic and anti-tumor properties.
Advantages and Limitations for Lab Experiments
1-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine has several advantages for lab experiments. The compound is relatively easy to synthesize and is commercially available. It has also been extensively studied for its potential therapeutic applications. However, the compound has some limitations for lab experiments. The compound is not very soluble in water, which can make it difficult to work with. In addition, the compound has not been extensively studied for its toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine. One future direction is to study the compound for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another future direction is to study the compound for its potential use in the treatment of cancer. In addition, further studies are needed to determine the toxicity of the compound and its potential side effects.
Scientific Research Applications
1-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-15-18(26-19(22-15)16-6-5-9-21-14-16)20(25)24-12-10-23(11-13-24)17-7-3-2-4-8-17/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGOTKNRLLGZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4708802.png)

![N-{2-[(2,4-dimethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B4708807.png)

![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4708824.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-5-(1-piperidinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B4708829.png)


![2-mercapto-5-[4-methoxy-3-(phenoxymethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4708837.png)
![ethyl 2-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B4708857.png)

![N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4708860.png)

![2,6-di-tert-butyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B4708886.png)